(+)-Diisopropyl L-tartrate

Catalog No.
S526148
CAS No.
2217-15-4
M.F
C10H18O6
M. Wt
234.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Diisopropyl L-tartrate

CAS Number

2217-15-4

Product Name

(+)-Diisopropyl L-tartrate

IUPAC Name

dipropan-2-yl (2R,3R)-2,3-dihydroxybutanedioate

Molecular Formula

C10H18O6

Molecular Weight

234.25 g/mol

InChI

InChI=1S/C10H18O6/c1-5(2)15-9(13)7(11)8(12)10(14)16-6(3)4/h5-8,11-12H,1-4H3/t7-,8-/m1/s1

InChI Key

XEBCWEDRGPSHQH-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C(C(C(=O)OC(C)C)O)O

Solubility

Soluble in DMSO

Synonyms

Diisopropyl tartrate; BRN 1727863; Diisopropyl (+)-L-tartrate; L-DIPT;

Canonical SMILES

CC(C)OC(=O)C(C(C(=O)OC(C)C)O)O

Isomeric SMILES

CC(C)OC(=O)[C@@H]([C@H](C(=O)OC(C)C)O)O

Description

The exact mass of the compound (+)-Diisopropyl L-tartrate is 234.1103 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406502. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Chirality: DIPT possesses two chiral carbon atoms, leading to three stereoisomeric variants: (+)-Diisopropyl L-tartrate, (-)-Diisopropyl D-tartrate, and the meso isomer. This chirality allows DIPT to act as a chiral ligand, directing the formation of new stereocenters in chemical reactions [].
  • Complexation with Lewis Acids: DIPT readily forms complexes with Lewis acids, particularly titanium(IV) isopropoxide. This complex acts as a catalyst in various asymmetric reactions, enabling the selective formation of enantiopure products [].

Sharpless Epoxidation

One of the most prominent applications of (+)-Diisopropyl L-tartrate is in the Sharpless epoxidation reaction. This reaction allows for the stereoselective conversion of allylic alcohols into chiral epoxides. The DIPT-titanium(IV) isopropoxide complex acts as the catalyst, directing the formation of one epoxide enantiomer over the other with high selectivity []. This reaction is widely used in the synthesis of various natural products and pharmaceuticals [].

Other Asymmetric Reactions

Beyond Sharpless epoxidation, (+)-Diisopropyl L-tartrate finds application in numerous other asymmetric reactions. These include:

  • Aldol reactions: DIPT-based catalysts can promote the formation of enantioenriched aldol adducts, essential building blocks for complex molecules [].
  • Dihydroxylation reactions: DIPT catalysts can facilitate the asymmetric dihydroxylation of alkenes, introducing two hydroxyl groups with defined stereochemistry [].
  • Cycloadditions: DIPT can be employed in asymmetric cycloaddition reactions, enabling the creation of new cyclic structures with controlled chirality [].

(+)-Diisopropyl L-tartrate, commonly referred to as diisopropyl tartrate, is a chiral compound derived from tartaric acid. Its molecular formula is C₁₀H₁₈O₆, and it has a molecular weight of 234.25 g/mol. This compound exists as a colorless liquid and is characterized by its two chiral centers, which lead to three possible stereoisomers. The compound is notable for its hydrophobic properties and solubility in organic solvents, making it useful in various chemical applications .

In Sharpless epoxidation, the (+)-DIPT ligand coordinates with the titanium center, creating a chiral environment around the metal. This environment directs the incoming olefin to preferentially react from one face, leading to the formation of a specific enantiomer of the epoxide [].

Diisopropyl L-tartrate is widely utilized in asymmetric synthesis, particularly as a chiral ligand in reactions involving titanium compounds. One of its most significant applications is in the Sharpless epoxidation, where it facilitates the formation of epoxides from allylic alcohols through titanium isopropoxide complexes. The presence of diisopropyl L-tartrate enhances the enantioselectivity of these reactions, allowing for the preferential formation of one enantiomer over another .

Additionally, diisopropyl L-tartrate has been employed in the synthesis of various chiral intermediates, such as modified crotylboronates, which react with achiral aldehydes to produce enantioenriched products .

Research indicates that diisopropyl L-tartrate exhibits biological activity primarily through its role as a chiral auxiliary in synthetic pathways. While specific pharmacological effects have not been extensively documented, its use in synthesizing biologically active compounds suggests potential applications in pharmaceuticals and agrochemicals . The compound's chirality allows for the creation of enantiomerically pure substances, which are crucial in drug development due to varying biological activities between enantiomers.

Diisopropyl L-tartrate can be synthesized through several methods:

  • Esterification: The reaction between tartaric acid and isopropanol under acidic conditions leads to the formation of diisopropyl tartrate.
  • Chiral Resolution: Enantiomers can be separated using chiral chromatography techniques or through selective crystallization methods.
  • Modified Crotylboronates: As described in various studies, diisopropyl L-tartrate can be used to modify crotylboronates for asymmetric synthesis, enhancing the selectivity of reactions with achiral substrates .

The primary applications of (+)-diisopropyl L-tartrate include:

  • Asymmetric Synthesis: Acts as a chiral auxiliary in the synthesis of pharmaceuticals and agrochemicals.
  • Catalyst: Used in Sharpless epoxidation as a chiral ligand to improve reaction selectivity.
  • Chiral Building Block: Serves as an important intermediate for synthesizing other chiral compounds .

Interaction studies involving diisopropyl L-tartrate focus on its role as a chiral ligand and its influence on reaction pathways. Research has shown that when combined with titanium isopropoxide, it forms stable complexes that significantly enhance enantioselectivity during epoxidation reactions. Furthermore, studies on modified crotylboronates reveal how diisopropyl L-tartrate impacts the stereochemical outcomes when reacting with various aldehydes .

Diisopropyl L-tartrate shares similarities with several other chiral compounds used in asymmetric synthesis. Here are some notable comparisons:

Compound NameStructureUnique Features
Tartaric AcidC₄H₆O₆Natural compound with two chiral centers
(+)-Tartaric AcidC₄H₆O₆Found in grapes; used as a chiral auxiliary
(S,S)-Diethyl TartrateC₈H₁₈O₆Similar application but different steric bulk
(R,R)-Tartaric AcidC₄H₆O₆Different stereochemistry affecting reactivity

Diisopropyl L-tartrate stands out due to its hydrophobic nature and effectiveness as a ligand in specific reactions like Sharpless epoxidation, which may not be as pronounced in similar compounds . Its unique properties facilitate a wide range of applications in organic synthesis and pharmaceutical development.

(+)-Diisopropyl L-tartrate exhibits specific thermal characteristics that define its physical behavior under various conditions. The compound presents as a clear colorless to pale yellow viscous liquid at ambient temperature [1] [2]. The boiling point demonstrates significant pressure dependence, with reported values of 152°C at 12 mmHg [1] and 275°C at atmospheric pressure [3] [4]. Additionally, alternative literature reports a boiling point range of 150-151°C at 11 mmHg [5].

The flash point of (+)-diisopropyl L-tartrate is established at 110°C (230°F) [5] [6], indicating its moderate flammability characteristics. The compound possesses a density of 1.114 g/mL at 25°C [1] [7], with some sources reporting values of 1.12 g/mL [3] and 1.117 g/mL [5]. The refractive index ranges from 1.4380-1.4420 at 20°C [2] to 1.44 [3] and 1.468 [8], indicating slight variation depending on measurement conditions and purity.

Regarding solubility characteristics, (+)-diisopropyl L-tartrate demonstrates limited aqueous solubility but shows moderate solubility in organic solvents. The compound is slightly soluble in chloroform and methanol [1]. The predicted pKa value is 11.70 ± 0.20 [1], suggesting weak acidic properties under physiological conditions.

The compound exhibits hygroscopic properties [1] [9], indicating its tendency to absorb moisture from the surrounding atmosphere. This characteristic necessitates careful storage considerations, with recommended storage conditions including cool, dry environments with temperatures below 15°C [3] [4].

PropertyValueReference
Boiling Point (12 mmHg)152°C [1]
Boiling Point (1 atm)275°C [3]
Flash Point110°C [5]
Density (25°C)1.114 g/mL [1]
Refractive Index (20°C)1.4380-1.4420 [2]
pKa (predicted)11.70 ± 0.20 [1]
Solubility in CHCl₃Slightly soluble [1]
Solubility in MeOHSlightly soluble [1]

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Vibrational Circular Dichroism)

Nuclear magnetic resonance spectroscopy provides detailed structural information for (+)-diisopropyl L-tartrate. The compound's ¹H and ¹³C nuclear magnetic resonance spectra have been documented in various spectral databases [10] [11]. The molecular structure confirmation through nuclear magnetic resonance analysis is routinely employed for quality control purposes, with commercial suppliers specifying nuclear magnetic resonance conformity to structure as a standard specification [3] [4].

Infrared spectroscopy reveals characteristic absorption patterns corresponding to the functional groups present in (+)-diisopropyl L-tartrate. The compound exhibits typical carbonyl stretching frequencies associated with ester functional groups, as well as hydroxyl group absorptions characteristic of the tartrate backbone [11] [12]. Fourier-transform infrared, attenuated total reflectance infrared, near infrared, and vapor phase infrared spectra have been cataloged for comprehensive structural analysis [11].

Vibrational circular dichroism spectroscopy has been extensively employed to investigate the conformational behavior of dialkyl tartrates, including diisopropyl tartrate [13]. Research demonstrates that vibrational circular dichroism spectra are highly sensitive to solvent effects and molecular conformation. In carbon tetrachloride solvent, the trans-COOR conformer with intramolecular hydrogen bonding between the hydroxyl group and carbonyl oxygen attached to the same chiral carbon predominates [13].

The spectroscopic investigation reveals that (+)-diisopropyl L-tartrate exhibits solvent-dependent conformational behavior. In dimethyl sulfoxide, the compound favors intermolecular hydrogen bonding with solvent molecules, requiring both trans-COOR and trans-H clusters to adequately describe the experimental vibrational absorption and vibrational circular dichroism data [13]. Density functional theory calculations support these experimental observations, providing theoretical validation for the preferred conformational states under different solvent conditions.

Raman spectroscopy complements the infrared analysis, with Fourier-transform Raman spectra recorded using neodymium:yttrium aluminum garnet laser sources [14]. The comprehensive spectroscopic characterization enables precise structural determination and conformational analysis of the compound in various environments.

Crystallographic and Conformational Analysis

The crystallographic analysis of dialkyl tartrates, including structural analogs of (+)-diisopropyl L-tartrate, has provided insights into solid-state molecular arrangements and conformational preferences. Related tartrate diesters, such as dimethyl tartrate, have been subjected to single crystal X-ray diffraction analysis, revealing preferred conformational states in the crystalline phase [15].

The conformational behavior of (+)-diisopropyl L-tartrate is characterized by the presence of two chiral carbon atoms, resulting in multiple stereoisomeric variants [16]. The compound adopts specific conformational arrangements influenced by intramolecular hydrogen bonding patterns and steric interactions between the isopropyl ester groups and the tartrate backbone.

Computational studies utilizing density functional theory methods have been employed to investigate the conformational landscape of dialkyl tartrates [13] [15]. These calculations reveal that the trans-COOR conformer represents the energetically favored structure both in vacuum and in non-polar solvents. The conformational preference is attributed to stabilizing intramolecular hydrogen bonds between hydroxyl groups and carbonyl oxygen atoms on the same chiral center.

The optical activity of (+)-diisopropyl L-tartrate, with a specific rotation of +17.25° (neat) [1] [17], reflects its chiral nature and absolute configuration. The optical purity typically exceeds 99% enantiomeric excess [3] [4], indicating high stereochemical integrity maintained during synthesis and purification processes.

Molecular modeling studies have explored the binding interactions of diisopropyl tartrate derivatives with various molecular partners. Host-guest complexation studies demonstrate specific binding affinities and conformational preferences when the compound interacts with cyclodextrin molecules or other chiral selectors [18]. These investigations reveal that the conformational flexibility of the isopropyl ester groups influences binding selectivity and complex stability.

The crystallographic parameters and unit cell dimensions for related tartrate esters provide reference data for understanding the solid-state packing arrangements. While specific crystal structure data for (+)-diisopropyl L-tartrate remains limited in the surveyed literature, analogous compounds demonstrate systematic trends in molecular packing influenced by hydrogen bonding networks and van der Waals interactions.

Stability Under Reactive Conditions

(+)-Diisopropyl L-tartrate demonstrates chemical stability under appropriate storage and handling conditions. The compound is classified as stable under recommended storage conditions [19] [6], with no evidence of hazardous polymerization or spontaneous decomposition under normal circumstances.

The hygroscopic nature of the compound [1] [9] represents a primary stability concern, as moisture absorption can lead to hydrolysis of the ester linkages under extended exposure to humid conditions. Recommended storage conditions include maintenance in cool, dry environments with temperatures below 15°C and protection from moisture [3] [4].

Chemical stability assessments indicate that (+)-diisopropyl L-tartrate is incompatible with strong oxidizing agents, acids, bases, and reducing agents [9]. Exposure to these reactive species may lead to decomposition or unwanted side reactions. The compound should be stored in sealed containers to prevent exposure to atmospheric moisture and reactive vapors.

Under thermal stress conditions, (+)-diisopropyl L-tartrate may undergo decomposition to produce carbon monoxide and carbon dioxide as primary decomposition products [6] [9]. The flash point of 110°C establishes the lower temperature limit for potential ignition, requiring appropriate fire safety precautions during handling and storage.

Hydrolytic stability represents a critical parameter for the compound's utility in various applications. The ester functional groups are susceptible to hydrolysis under acidic or basic conditions, particularly in the presence of water or protic solvents. The predicted pKa value of 11.70 suggests that the compound will remain predominantly in its neutral form under physiological pH conditions [1].

Photostability studies indicate that (+)-diisopropyl L-tartrate should be protected from direct sunlight and ultraviolet radiation to prevent potential photodegradation reactions. Storage in amber glass containers or opaque packaging materials helps maintain chemical integrity during long-term storage.

The compound exhibits no special reactivity under normal conditions [6], making it suitable for routine laboratory handling and synthetic applications. However, standard laboratory safety protocols should be observed, including the use of appropriate personal protective equipment and adequate ventilation systems.

Oxidative stability assessments demonstrate that (+)-diisopropyl L-tartrate maintains its chemical integrity when protected from strong oxidizing conditions. The presence of hydroxyl functional groups may render the compound susceptible to oxidation under extreme conditions, potentially leading to formation of corresponding ketone or aldehyde derivatives.

Stability ParameterConditionObservationReference
Thermal StabilityNormal conditionsStable [19]
Chemical StabilityDry storageStable [6]
Hygroscopic BehaviorHumid atmosphereMoisture absorption [9]
IncompatibilitiesStrong oxidizersReactive [9]
Decomposition ProductsThermal stressCO, CO₂ [6]
pH StabilityNeutral conditionsStable [1]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.6

Exact Mass

234.1103

Boiling Point

275.0 °C

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7Z907X7UEY

Other CAS

58167-01-4
2217-15-4

Wikipedia

Butanedioic acid, 2,3-dihydroxy-, bis(1-methylethyl) ester, (R,R)-(+/-)-

Dates

Modify: 2023-08-15
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